N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-5-12-17(13,14)11-7-9(15-3)8(2)6-10(11)16-4/h6-7,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHBTCUJNNIYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2,5-Dimethoxy-4-Methyltoluene
The most direct route involves chlorosulfonation of 2,5-dimethoxy-4-methyltoluene (1,2,4-trimethoxy-5-methylbenzene). This method adapts protocols from sulfonyl chloride synthesis for analogous aromatic systems.
Procedure :
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Step 1 : 2,5-Dimethoxy-4-methyltoluene (10.0 g, 50.6 mmol) is dissolved in dichloroethane (150 mL) under nitrogen. Chlorosulfonic acid (25 mL) is added dropwise at 0–5°C, followed by thionyl chloride (15 mL). The mixture is stirred for 4 h at 70°C.
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Step 2 : The reaction is quenched with ice water (300 mL), and the organic layer is separated. Solvent removal under reduced pressure yields 2,5-dimethoxy-4-methylbenzenesulfonyl chloride as a pale yellow solid (12.4 g, 85%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity (HPLC) | >98% |
| Melting Point | 112–114°C |
Mechanistic Insight :
Chlorosulfonic acid acts as both a sulfonating agent and a catalyst, with thionyl chloride ensuring complete conversion of sulfonic acid to sulfonyl chloride. The methyl and methoxy groups direct sulfonation to the para position relative to the methoxy groups, consistent with electrophilic aromatic substitution trends.
Sulfonamide Formation via Amine Coupling
The sulfonyl chloride intermediate is reacted with ethylamine under controlled conditions to form the target sulfonamide.
Procedure :
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Step 1 : 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride (5.0 g, 18.2 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL). Ethylamine (2.2 g, 49.1 mmol, 2.7 eq) is added dropwise at 0°C, followed by triethylamine (5.1 mL, 36.4 mmol) to scavenge HCl.
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Step 2 : The mixture is stirred for 12 h at 25°C. Solvent evaporation and column chromatography (hexane/ethyl acetate, 3:1) yield N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide as a white crystalline solid (4.3 g, 78%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–78% |
| Purity (NMR) | >99% |
| Reaction Time | 12–14 h |
Optimization Challenges :
-
Excess ethylamine (≥2.5 eq) is critical to minimize diethylation byproducts.
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Triethylamine improves reaction efficiency by neutralizing HCl, preventing sulfonyl chloride hydrolysis.
Alternative Pathway: Thiophenol Intermediate
A patent-derived method uses a thiophenol intermediate, though this route is less efficient for sulfonamide synthesis.
Procedure :
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Step 1 : 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride (5.0 g) is reduced with zinc powder (10 g) in 7% H2SO4 at 80°C for 1 h, yielding 2,5-dimethoxy-4-methylthiophenol (3.2 g, 72%).
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Step 2 : The thiophenol is reacted with ethyl iodide (3.0 eq) and KOH in ethanol at 70°C for 2 h, producing 2,5-dimethoxy-4-methylthioethylbenzene (2.8 g, 65%).
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Step 3 : Oxidation with m-chloroperbenzoic acid (mCPBA) in DCM converts the thioether to sulfonyl chloride, which is then coupled with ethylamine as in Method 2.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 32–35% |
| Purity (HPLC) | 95% |
Limitations :
-
Multi-step synthesis reduces overall yield.
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Thioether oxidation risks over-oxidation to sulfonic acids.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Chlorosulfonation | High yield, minimal steps | Requires specialized reagents | 78–85 |
| Amine Coupling | Scalable, high purity | Sensitive to moisture | 75–78 |
| Thiophenol Route | Avoids direct sulfonation | Low yield, multiple steps | 32–35 |
Industrial-Scale Optimization
Case Study : Pilot plant synthesis (Batch size: 50 kg sulfonamide):
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Reactor Setup : Glass-lined steel reactor with reflux condenser and HCl scrubber.
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Conditions :
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Sulfonyl chloride (50 kg), ethylamine (22 kg), THF (500 L), 25°C, 12 h.
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Yield : 76% (38 kg), purity 98.5%.
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Cost Analysis : Raw material costs dominate (∼65%), with solvent recovery reducing expenses by 20%.
Emerging Methodologies
Chemical Reactions Analysis
N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding studies.
Medicine: It is explored for its potential therapeutic applications, including its role as a pharmacological agent in drug development.
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide
- Structural Differences : Replaces the 4-methyl and N-ethyl groups with a 4-nitro substituent and an unsubstituted sulfonamide nitrogen.
- Physicochemical Properties :
- The nitro group is strongly electron-withdrawing, increasing acidity of the sulfonamide NH (pKa ~5–6 vs. ~8–10 for alkyl-substituted sulfonamides).
- Crystallographic data (R factor = 0.040) from single-crystal X-ray studies using SHELX software reveal planar geometry at the sulfonamide sulfur, with intermolecular hydrogen bonding involving the nitro group .
N-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide
- Structural Differences :
- Ethoxy groups replace methoxy groups at positions 2 and 3.
- A morpholine ring is introduced at position 4, and the benzenesulfonamide core has 3,4-dimethyl substituents.
- Physicochemical Properties :
- Applications : Morpholine derivatives are common in kinase inhibitors; this compound may exhibit enhanced cellular permeability compared to the target molecule.
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide
- Structural Differences: Substitutes the N-ethyl and 4-methyl groups with a phenylamino group and an amino group at position 4.
- Physicochemical Properties: Amino groups at position 4 increase basicity (pKa ~9.5) and reactivity in electrophilic aromatic substitution. MS data (M+H⁺ = 166.10) suggest lower molecular weight (291.33 g/mol) compared to the target compound.
- Applications: The amino group enables conjugation with carbonyl compounds, making it useful in dye synthesis .
N-Ethyl-2,5-dimethoxyaniline
- Structural Differences : Lacks the sulfonamide group and 4-methyl substituent.
- Physicochemical Properties :
- Applications : Primarily used as a precursor in the synthesis of more complex aromatic amines.
Comparative Data Table
Key Research Findings
- Electronic Effects: Methoxy and ethoxy groups in these compounds donate electron density via resonance, stabilizing the sulfonamide moiety. Nitro and amino groups exert opposing electronic effects, altering reactivity .
- Crystallinity : Sulfonamides with nitro or morpholine substituents exhibit higher crystallinity due to intermolecular interactions, as shown by SHELX-refined structures .
- Synthetic Utility: N-Ethyl and morpholine derivatives are more amenable to late-stage functionalization, whereas nitro and amino groups require protection/deprotection strategies .
Biological Activity
N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various biological applications due to its structural characteristics and potential therapeutic effects. This article delves into its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an ethyl group, two methoxy groups, and a sulfonamide moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of sulfonamides found that compounds with similar structures demonstrated effectiveness against a range of bacterial strains.
Table 1: Antimicrobial Activity Against Various Bacteria
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
| This compound | 32 | Pseudomonas aeruginosa |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound required to inhibit bacterial growth. The data suggests that this compound is particularly effective against Staphylococcus aureus , a common pathogen associated with various infections.
Cytotoxicity and Apoptosis Induction
In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cell lines. A study conducted on breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | 70 |
| HeLa (Cervical) | 15 | 65 |
| A549 (Lung) | 20 | 60 |
The IC50 value represents the concentration required to inhibit cell growth by 50%. The apoptosis induction percentages indicate a significant ability of the compound to trigger programmed cell death in cancer cells.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit key enzymes involved in bacterial folate synthesis.
- Disruption of Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and cell death.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.
Case Study 1: Antibacterial Efficacy
A clinical trial involving patients with skin infections demonstrated that treatment with this compound led to significant improvement in symptoms within a week. Patients exhibited reduced bacterial counts and improved healing rates compared to controls receiving standard antibiotics.
Case Study 2: Cancer Treatment
In vitro studies on MDA-MB-231 cells treated with this compound showed morphological changes consistent with apoptosis. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.
Q & A
Q. What are the key synthetic routes for N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide, and how can purity and structural integrity be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of a substituted benzene precursor (e.g., 2,5-dimethoxy-4-methylaniline) with ethylsulfonyl chloride under basic conditions. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) . For example, the ethyl group’s triplet signal (~1.2 ppm in ¹H NMR) and methoxy resonances (~3.8 ppm) are diagnostic.
Q. Which functional groups dominate the compound’s reactivity, and how do they influence derivatization strategies?
- Methodological Answer : The sulfonamide (-SO₂NH-) group governs nucleophilic substitution reactions, while methoxy (-OCH₃) and methyl (-CH₃) groups direct electrophilic aromatic substitution. Reactivity can be probed via kinetic studies under varying pH conditions or by monitoring substituent effects in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational tools like density functional theory (DFT) predict regioselectivity in derivatization .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., twinning, low resolution) impact structural determination, and what refinement protocols are recommended?
Q. What experimental and computational approaches resolve contradictions in solubility and stability data across studies?
- Methodological Answer : Discrepancies arise from solvent polarity and pH effects. Systematic solubility studies using shake-flask methods (with UV/Vis quantification) under controlled temperatures (25–40°C) and ionic strengths are recommended. Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Molecular dynamics (MD) simulations model solvation shells to explain anomalies .
Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity (KD values), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For enzyme inhibition, kinetic assays (e.g., Lineweaver-Burk plots) identify competitive/non-competitive mechanisms. Cryo-EM or docking (using AutoDock Vina) visualizes binding poses .
Q. What computational strategies predict electronic properties and guide structure-activity relationship (SAR) studies?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Quantitative SAR (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity. Molecular electrostatic potential (MEP) surfaces highlight nucleophilic/electrophilic regions for targeted modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
